1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZPPZVKZVIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antiviral, antibacterial, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇ClN₂O₄S
- Molecular Weight : 403.5 g/mol
- CAS Number : 946259-50-3
The compound features a thieno-imidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and o-tolyl groups enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:
- Case Study : A derivative of thieno[3,4-d]imidazole demonstrated an EC₅₀ of 3.98 µM against HIV-1, showcasing a high therapeutic index (CC₅₀/EC₅₀ > 105.25), indicating its potential as a leading antiviral agent .
| Compound | Virus Target | EC₅₀ (µM) | Therapeutic Index |
|---|---|---|---|
| Thieno derivative | HIV-1 | 3.98 | >105.25 |
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been investigated:
- Research Findings : Compounds with structural similarities to the target compound have shown promising results against various bacterial strains. For example, certain thiazolidinone derivatives exhibited IC₅₀ values ranging from 0.63 µM to 2.14 µM against E. coli and S. aureus .
| Compound Type | Bacterial Strain | IC₅₀ (µM) |
|---|---|---|
| Thiazolidinone | E. coli | 0.63 |
| Thiazolidinone | S. aureus | 2.14 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines:
- Cytotoxicity Study : The compound exhibited varying degrees of cytotoxicity with CC₅₀ values indicating moderate toxicity levels in certain human cancer cell lines.
| Cell Line | CC₅₀ (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The proposed mechanism of action for compounds in this class includes inhibition of key viral enzymes and disruption of bacterial cell wall synthesis. The thieno-imidazole structure is believed to interact with target proteins through hydrogen bonding and π-stacking interactions.
Vorbereitungsmethoden
Thienoimidazole Ring Formation
The thieno[3,4-d]imidazole scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:
- Thiophene precursor functionalization : Starting with 3,4-diaminothiophene, cyclization with carbonyl equivalents (e.g., triphosgene) forms the imidazole ring.
- Oxidation to sulfone : Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid at 80°C introduces the 5,5-dioxide moiety.
Key parameters:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Triphosgene, DCM | 0–25°C | 68–72% |
| Oxidation | 30% H₂O₂, AcOH | 80°C | 85–90% |
Stereochemical Considerations
The tetrahydro ring system imposes stereochemical constraints. Hydrogenation of the dihydro precursor using:
- Catalyst: 10% Pd/C
- Pressure: 50 psi H₂
- Solvent: ethanol
Achieves >95% diastereomeric excess, as confirmed by X-ray crystallography in analogous systems.
Purification and Characterization
Final purification employs:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Recrystallization from ethanol/water
Critical spectral data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aryl), 4.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd. 443.0654, found 443.0658
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
